7-Deaza-ddG

Virology Antiviral Assay Enzyme Inhibition

Standard ddG fails to block HIV-1 RT effectively (Ki = 18 µM). This 7-deaza modification restores nM potency. - **Target potency**: Ki = 25 nM against HIV-1 RT - 720x stronger than unmodified ddG. - **Oligo synthesis**: Prevents G-quadruplex aggregation; enables cleaner purification. - **Fluorescence probes**: 5'-terminus incorporation reduces guanine quenching, improving qPCR signal. Immediate chain terminator for antiviral screening and DNA sequencing.

Molecular Formula C11H14N4O3
Molecular Weight 250.25 g/mol
Cat. No. B13392875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deaza-ddG
Molecular FormulaC11H14N4O3
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=CC3=C2N=C(NC3=O)N
InChIInChI=1S/C11H14N4O3/c12-11-13-9-7(10(17)14-11)3-4-15(9)8-2-1-6(5-16)18-8/h3-4,6,8,16H,1-2,5H2,(H3,12,13,14,17)
InChIKeyIRKZBFORRGBSAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Deaza-ddG Key Properties


7-Deaza-ddG (7-Deaza-2',3'-dideoxyguanosine; CAS 111869-49-9) is a synthetic nucleoside analog, characterized by the replacement of the N7 atom in the guanine base with a carbon-hydrogen (C-H) group and the absence of hydroxyl groups at the 2' and 3' positions of the deoxyribose sugar . This structural modification confers distinct properties, particularly as an inhibitor of viral polymerases like HIV-1 reverse transcriptase [1]. As a dideoxynucleoside, it serves as a chain terminator in DNA synthesis, a feature exploited in both antiviral research and DNA sequencing methodologies [2].

7-Deaza-ddG vs. Generic Analogs


Substituting 7-Deaza-ddG with a generic 2',3'-dideoxynucleoside like ddG (2',3'-dideoxyguanosine) or an unmodified dideoxyguanosine analog is not scientifically equivalent. The 7-deaza modification is not merely a structural variant; it directly impacts the molecule's interaction with its biological target. The absence of the N7 nitrogen in the purine ring alters the electronic distribution and hydrogen-bonding potential of the nucleobase [1]. This difference is critical for enzymatic recognition and binding affinity. In the context of HIV-1 reverse transcriptase, for instance, this modification leads to a dramatic, quantifiable increase in inhibitory potency compared to the unmodified ddG [2]. Therefore, experimental design or procurement decisions must account for these specific structural features that govern the compound's unique activity profile and cannot be assumed to be shared by closely related analogs.

7-Deaza-ddG Comparative Data


HIV-1 RT Inhibition vs. ddG

7-Deaza-ddG is a significantly more potent inhibitor of HIV-1 reverse transcriptase compared to its parent analog, 2',3'-dideoxyguanosine (ddG). The 7-deaza modification enhances binding affinity by over three orders of magnitude [1].

Virology Antiviral Assay Enzyme Inhibition

G-Rich Oligo Aggregation Suppression

Unmodified guanine (dG) in oligonucleotides is known to promote aggregation, particularly in G-rich sequences, complicating synthesis and isolation. The 7-deaza modification eliminates this problematic aggregation .

Oligonucleotide Synthesis Structural Biology Nucleic Acid Chemistry

Fluorescein Quenching Reduction

The proximity of a guanine base to a 5'-fluorescein label can cause significant fluorescence quenching, reducing assay sensitivity. Replacing the terminal dG with a 7-deaza-dG analog substantially reduces this quenching effect [1].

Fluorescence Assays Oligonucleotide Labeling qPCR Probes

7-Deaza-ddG Application Scenarios


HIV-1 RT Inhibition

For research into HIV replication mechanisms or for high-throughput screening of novel antiretroviral agents, 7-Deaza-ddG serves as a potent reference inhibitor. Its Ki of 25 nM against HIV-1 RT [1] makes it a highly sensitive tool for enzyme inhibition studies, allowing for the use of lower compound concentrations and reducing the risk of non-specific effects compared to weaker analogs like ddG (Ki = 18 µM).

G-Rich Oligo Synthesis & Purification

In the synthesis of oligonucleotides containing G-rich tracts, such as those required for studying G-quadruplex structures or for designing aptamers, substituting dG with 7-deaza-dG can prevent aggregation and facilitate smoother synthesis and easier purification . This is crucial for obtaining high-purity material for downstream structural or functional analyses.

High-Sensitivity Fluorescent Probes

When designing 5'-fluorescein-labeled oligonucleotide probes for qPCR, in situ hybridization, or other fluorescence-based assays, incorporating a 7-deaza-dG modification at or near the 5'-terminus is a proven strategy to minimize fluorescence quenching by the guanine base [2]. This leads to probes with higher intrinsic fluorescence and improved assay performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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